molecular formula C7H12O5 B017616 Methyl 4,4-dimethoxy-3-oxobutanoate CAS No. 60705-25-1

Methyl 4,4-dimethoxy-3-oxobutanoate

Cat. No. B017616
CAS RN: 60705-25-1
M. Wt: 176.17 g/mol
InChI Key: PJYQRBMGZRVNSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves selective methylation, protection, acylation, reduction, and oxidation processes. For instance, a chiral intermediate similar to Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized from L-aspartic acid via a series of steps including selective methylation in the presence of SOCl2, Boc-protection, acylation with ethyl chloroformate, and subsequent reduction and oxidization, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Structure Analysis

Structural analysis, including FT-IR, NMR, and X-ray diffraction studies, reveals detailed insights into the molecular geometry and electronic structure of compounds. For example, studies on similar compounds have shown the importance of vibrational wavenumbers computed using HF and DFT methods and the analysis of hyper-conjugative interactions and charge delocalization through NBO analysis (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical properties of Methyl 4,4-dimethoxy-3-oxobutanoate-like compounds are characterized by their reactivity in various chemical reactions. For instance, the transformation of certain compounds into Methyl 2-benzoylamino-3-oxobutanoate through reactions involving hippuric acid and N,N-dimethylacetamide followed by hydrolysis illustrates the compound's reactivity and potential for derivatization (Urška Bratušek et al., 1998).

Physical Properties Analysis

The physical properties, including crystalline structure and thermal stability, are crucial for understanding the behavior of Methyl 4,4-dimethoxy-3-oxobutanoate under different conditions. Detailed crystal structure analysis provides insights into the molecule's geometry and intermolecular interactions, which are essential for its physical characterization (G. Shabir et al., 2020).

Chemical Properties Analysis

Chemical properties are fundamentally determined by the compound's molecular structure, influencing its reactivity, stability, and interaction with other molecules. Studies on compounds with similar structures to Methyl 4,4-dimethoxy-3-oxobutanoate have utilized spectroscopic and computational methods to elucidate their reactivity patterns, electronic distributions, and potential for forming supramolecular structures (V. P. Sheverdov et al., 2017).

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis : Methyl 2-benzoylamino-3-oxobutanoate, a derivative of Methyl 4,4-dimethoxy-3-oxobutanoate, is used as an intermediate in the synthesis of 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential applications in pharmaceuticals (Bratušek, Hvala, & Stanovnik, 1998).

  • Biosynthesis of Ethylene : The compound 4-methylthio-2-oxobutanoate, another related derivative, has been identified in the culture fluids of bacteria and fungi. It plays a role in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).

  • Flexible Synthesis of Derivatives : The flexible synthesis of 4-oxobutanoate-methylestern and their derivatives offers a versatile approach for the production of various 4-hydroxybutanals (Kunz, Janowitz, & Reißig, 1990).

  • Synthesis of Chiral Intermediates : Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, important in the synthesis of the diabetes drug sitagliptin, is synthesized from L-aspartic acid (Zhang Xingxian, 2012).

  • Study of Molecular Properties : 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was studied for its molecular properties, showing a strong red shift in the IR spectrum, indicating weakening of the NH bond (Raju et al., 2015).

  • Production of Tropane Alkaloids : Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, tropane alkaloids, were synthesized from the N-methylpyrrolinium cation (Ma et al., 2020).

  • Reactions with Methanolic Potassium Hydroxide : Studies on the reactions of derivatives of Methyl 4,4-dimethoxy-3-oxobutanoate with methanolic potassium hydroxide have been conducted to explore different ring-opened products (Toda & Ooi, 1972).

  • Photolysis Studies : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, has been conducted to understand the production of methyl 3-oxobutanoate and other derivatives (Enev et al., 1987).

  • Synthesis of Benzyl and Tert-Butyl Derivatives : Benzyl and tert-butyl 3-(2-methoxycarbonylethyl)-4-methylpyrrole-2-carboxylates were synthesized from methyl 4-oxobutanoate, demonstrating the compound's utility in synthesizing heterocyclic compounds (Drinan & Lash, 1994).

  • Antioxidant Properties of Derivatives : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole derivative with antioxidant properties, was synthesized using a method that likely involves methyl 4-oxobutanoate (Naveen et al., 2021).

Safety And Hazards

“Methyl 4,4-dimethoxy-3-oxobutanoate” is considered hazardous . It can cause skin and eye irritation, as well as respiratory irritation . When handling this compound, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “Methyl 4,4-dimethoxy-3-oxobutanoate” available for further reading .

properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRBMGZRVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451651
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-dimethoxy-3-oxobutanoate

CAS RN

60705-25-1
Record name Methyl 4,4-dimethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Chudik, Š Marchalín, P Knesl… - Journal of …, 2000 - Wiley Online Library
Efficient assembly of 6‐substituted 4‐aryl‐5‐oxo‐1,4,5,7‐tetrahydropyrrolo[3,4‐b]pyridines (7a‐f) is described according to a Hantzsch type reaction from formyl‐ester 4 by imination, …
Number of citations: 5 onlinelibrary.wiley.com
B Deb, A Chakraborty, J Hossain - SynOpen, 2020 - thieme-connect.com
A robust and straightforward protocol has been developed for the synthesis of a diverse array of dimethyl acetal protected benzimidazole-2-carboxaldehydes by reacting various 2-…
Number of citations: 3 www.thieme-connect.com
O Poupardin, C Greck, JP Genet - Tetrahedron Letters, 2000 - Elsevier
The first asymmetric synthesis of the (4S,5R)-5-carbomethoxy-4-hydroxy-Δ 2 -pyrazoline in four steps is described starting from the methyl 4,4-dimethoxy-3-oxobutanoate by sequential …
Number of citations: 18 www.sciencedirect.com
S Heynen-Genel, R Dahl, S Shi, M Sauer… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
Although many known receptors that regulate addiction have been pharmacologically and biochemically well characterized, some orphan receptors with homology to known receptors …
Number of citations: 22 www.ncbi.nlm.nih.gov
S Heynen-Genel, R Dahl, S Shi, M Sauer, S Hariharan - 2010 - academia.edu
Although many known receptors that regulate addiction have been pharmacologically and biochemically well characterized, some orphan receptors with homology to known receptors …
Number of citations: 11 www.academia.edu
M Chudík, Š Marchalín, DP Pham-Huu… - Monatshefte für Chemie …, 1999 - Springer
Treatment of easily available 2-formyl-1,4-dihydropyridines with 3-oxo-3-phenylpropanenitrile offers a simple and efficient one-pot method for the preparation of substituted 3-…
Number of citations: 0 link.springer.com
B Voigt, R Mahrwald - Domino and Intramolecular …, 2016 - Wiley Online Library
An overview of elaborated methods to synthesize C‐glycosides is given. Pros and cons of these procedures are discussed in the introductory text. During the extensive and strong …
Number of citations: 1 onlinelibrary.wiley.com
I MORITA, Y HARUTA, T TOMITA, M TSUDA… - Chemical and …, 1987 - jstage.jst.go.jp
Various 1-and 2-substituted and 1, 2-fused 1, 4-dihydropyridine-5-phosphonate derivatives were designed and synthesized as analogues of 1, 4-dihydropyridine-3, 5-dicarboxylate, …
Number of citations: 14 www.jstage.jst.go.jp
B Voigt, R Mahrwald - Chemical Communications, 2014 - pubs.rsc.org
An organocatalyzed transformation to elongate unprotected carbohydrates is described. This operationally simple methodology is based on a Knoevenagel–oxa-Michael cascade. This …
Number of citations: 22 pubs.rsc.org
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com

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